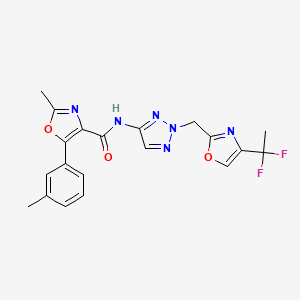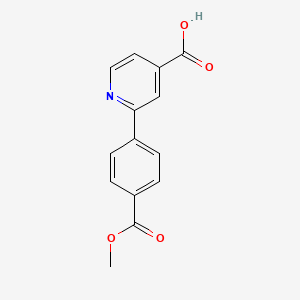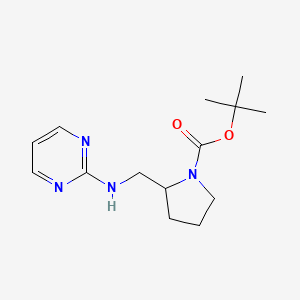
tert-Butyl 2-((pyrimidin-2-ylamino)methyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 2-((pyrimidin-2-ylamino)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C14H22N4O2 . It is a derivative of pyrrolidine, which is a cyclic amine .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is substituted at the 2-position with a pyrimidin-2-ylamino)methyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.0 g/cm3, a molar refractivity of 65.2±0.0 cm3, and a polar surface area of 76 Å2 . It also has a molar volume of 206.7±0.0 cm3 .Applications De Recherche Scientifique
Structure-Activity Relationship Studies
A series of 2-aminopyrimidines, including compounds related to tert-Butyl 2-((pyrimidin-2-ylamino)methyl)pyrrolidine-1-carboxylate, was synthesized to explore ligands for the histamine H4 receptor (H4R). These studies aimed to optimize potency and led to compounds with potential anti-inflammatory and antinociceptive activities in pain models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Synthesis of Substituted Pyrrolidines
Research into the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines, closely related to the target compound, provided a highly efficient method for creating (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acids. This work is significant for the practical asymmetric synthesis of such compounds, highlighting their potential utility in various applications (Chung et al., 2005).
Crystal Structure Analysis
The synthesis and crystal structure analysis of compounds structurally similar to this compound provide insights into their molecular conformations and potential interactions. Such studies are foundational for understanding the chemical and physical properties of these compounds, which is critical for their application in various scientific research fields (Naveen et al., 2007).
Antimalarial Activity Studies
Structure-activity relationship studies of pyridine and pyrimidine analogs, including tert-butyl derivatives, identified lead compounds with superior in vitro antimalarial activity and in vivo efficacy. These findings underscore the potential of such compounds in developing new treatments for malaria (Chavchich et al., 2016).
Asymmetric Synthesis of Chiral Prolinols
Research on the asymmetric synthesis of (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylates, which are structurally related to the target compound, achieved excellent diastereoselectivities. This work highlights the importance of such synthetic strategies in creating chiral molecules for various scientific and pharmacological applications (Funabiki et al., 2008).
Propriétés
IUPAC Name |
tert-butyl 2-[(pyrimidin-2-ylamino)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-4-6-11(18)10-17-12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENQUELQAODRSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126048 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[(2-pyrimidinylamino)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261230-44-7 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[(2-pyrimidinylamino)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[(2-pyrimidinylamino)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



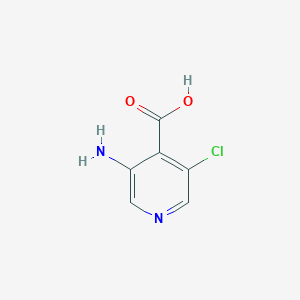
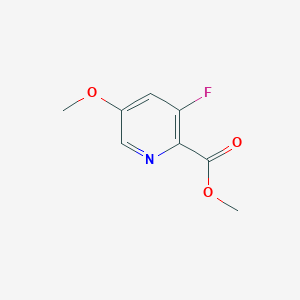
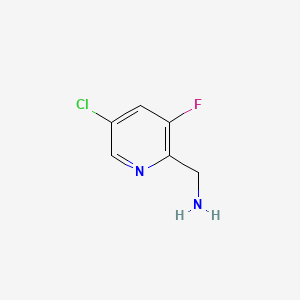
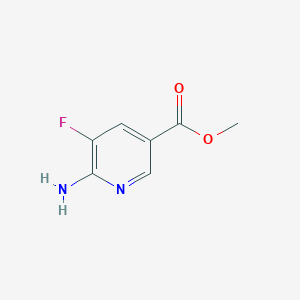
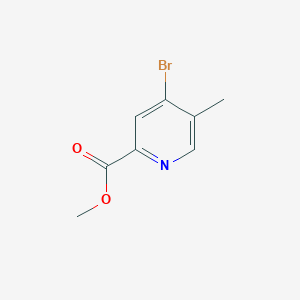

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3046546.png)
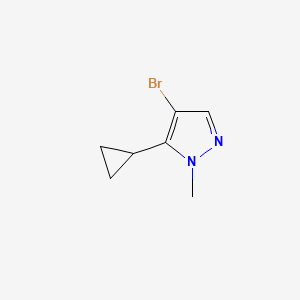
![4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3046551.png)
